EGFR Kinase Inhibition Potency Relative to Mono‑Hydroxy Tyrphostin A25
In a head‑to‑head biochemical assay using isolated EGFR kinase, the bis‑(4-hydroxyphenyl) analog (target compound) exhibited an IC50 of 8.2 µM, compared with 15.4 µM for the mono‑hydroxy analog (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide (Tyrphostin A25) [1]. The additional phenolic hydroxyl on the N‑aryl ring is believed to strengthen a hydrogen‑bond interaction with the kinase hinge region, accounting for the ~1.9‑fold improvement in potency.
| Evidence Dimension | EGFR kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.2 µM |
| Comparator Or Baseline | Tyrphostin A25: 15.4 µM |
| Quantified Difference | ~1.9‑fold more potent |
| Conditions | Isolated EGFR kinase, [γ-32P]ATP transfer to poly(GAT) substrate, 30 min incubation, pH 7.4, 25 °C |
Why This Matters
For kinase‑targeted screening campaigns, a nearly 2‑fold potency advantage at the biochemical level can translate into fewer false‑negative hits when using the bis‑hydroxy scaffold as a starting point for medicinal chemistry optimization.
- [1] BindingDB Entry BDBM50538677 / CHEMBL4635634. (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide. BindingDB, accessed 2026. View Source
